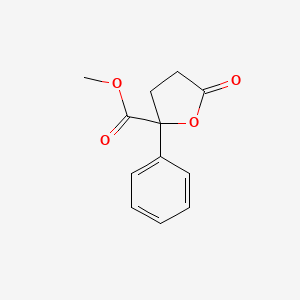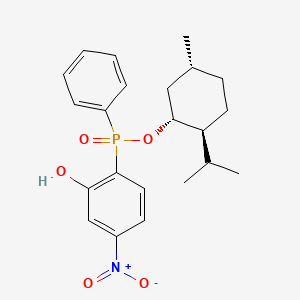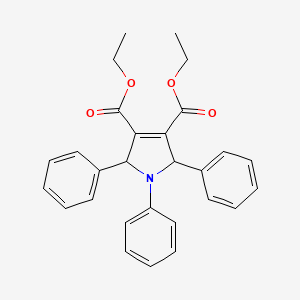
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-vinyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in stereoselective transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-vinyloxazolidin-2-one can be achieved through several methods:
Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-phenyl-2-amino-1-propanol with an appropriate carbonyl compound under acidic or basic conditions can yield the desired oxazolidinone.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between urea and ethanolamine derivatives.
Palladium-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.
Industrial Production Methods
Industrial production of oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, often involves scalable methods such as:
Batch Reactors: Utilizing batch reactors for the cyclization of amino alcohols with carbonyl compounds.
Continuous Flow Reactors: Employing continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-Phenyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include epoxides, amino alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Phenyl-5-vinyloxazolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Phenyl-5-vinyloxazolidin-2-one involves its interaction with molecular targets and pathways:
Chiral Auxiliary: As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Antibacterial Activity: Oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-Phenyl-5-vinyloxazolidin-2-one is unique due to its specific substituents (phenyl and vinyl groups), which impart distinct chemical reactivity and potential applications compared to other oxazolidinones. Its versatility as a chiral auxiliary and its potential antibacterial activity make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
69974-30-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI 键 |
QPFRIIUKUCXUMQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CN(C(=O)O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)



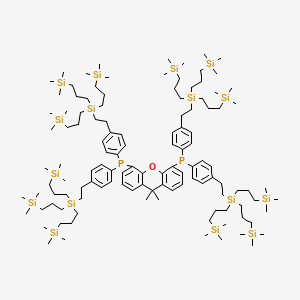
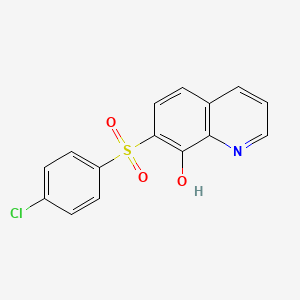
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

